Angiotensin (1-7) is a heptapeptide that plays a significant role in the renin-angiotensin system, which is crucial for regulating blood pressure and fluid balance. Unlike its counterpart angiotensin II, which is known for its vasoconstrictive properties, angiotensin (1-7) exhibits vasodilatory effects and has been implicated in various physiological processes, including cardiovascular health, renal function, and bone metabolism. The peptide is primarily synthesized from angiotensin II through the action of angiotensin-converting enzyme 2.
Angiotensin (1-7) is predominantly produced in the body through the enzymatic activity of angiotensin-converting enzyme 2. This enzyme converts angiotensin II into angiotensin (1-7) by cleaving off the terminal phenylalanine residue. Additionally, it can also be formed from angiotensin I through a two-step process involving the formation of angiotensin (1-9) before further conversion to angiotensin (1-7) by neutral endopeptidase or angiotensin-converting enzyme. This pathway highlights a critical regulatory axis within the renin-angiotensin system that counterbalances the effects of angiotensin II.
Angiotensin (1-7) is classified as a vasoactive peptide and a component of the renin-angiotensin system. It functions as a ligand for the Mas receptor, which is a G protein-coupled receptor that mediates its biological effects. This classification distinguishes it from other peptides in the renin-angiotensin system, such as angiotensin I and angiotensin II.
The synthesis of angiotensin (1-7) can be achieved through several methods:
The enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to maximize yield and purity. The use of inhibitors like lisinopril can enhance the production of angiotensin (1-7) by preventing its conversion back to angiotensin II .
Angiotensin (1-7) comprises seven amino acids: aspartic acid, histidine, leucine, proline, phenylalanine, alanine, and valine. Its sequence can be represented as:
The molecular weight of angiotensin (1-7) is approximately 875 Da. Its structure allows it to interact with specific receptors, particularly the Mas receptor, facilitating various biological responses.
Angiotensin (1-7) participates in several biochemical reactions:
The biochemical pathways activated by angiotensin (1-7) often involve downstream signaling cascades that include phospholipase C activation and subsequent calcium mobilization within cells.
Angiotensin (1-7) exerts its effects primarily through binding to the Mas receptor, leading to:
Research indicates that low concentrations of angiotensin (1-7) are effective in promoting beneficial cardiovascular outcomes without the adverse effects associated with high levels of angiotensin II .
Angiotensin (1-7) is a soluble peptide with a hydrophilic nature due to its amino acid composition. It remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
The peptide exhibits characteristic properties typical of polypeptides, including susceptibility to proteolytic enzymes and stability in buffered solutions at physiological pH levels.
Angiotensin (1-7) has garnered attention for its potential therapeutic applications:
The renin-angiotensin system (RAS), classically recognized for over a century, was initially characterized as a linear hormonal cascade culminating in angiotensin II (Ang II) production—a potent vasoconstrictor critical for blood pressure regulation and fluid balance. This classical axis comprises renin, angiotensin-converting enzyme (ACE), Ang II, and its G-protein-coupled receptors AT1R and AT2R [1] [5]. A paradigm shift occurred with the discovery of angiotensin-converting enzyme 2 (ACE2) in 2000, which unveiled a parallel RAS pathway with opposing physiological effects [1] [2]. ACE2’s identification revealed RAS as a dual-axis system:
Angiotensin-(1-7) [Ang-(1-7)], first isolated in 1988, and the Mas proto-oncogene, identified in 1986, were initially studied in isolation. Their functional linkage was established in 2003 when Mas was confirmed as a high-affinity receptor for Ang-(1-7), completing the protective axis [1] [9]. This axis counterbalances Ang II’s detrimental effects, fundamentally reshaping therapeutic approaches to cardiovascular and metabolic diseases [1] [5].
Ang-(1-7) is a heptapeptide (Asp1-Arg2-Val3-Tyr4-Ile5-His6-Pro7) generated through multiple enzymatic pathways:
Table 1: Biosynthetic Pathways of Angiotensin-(1-7)
Precursor | Enzyme | Tissue Specificity |
---|---|---|
Ang II | ACE2 | Ubiquitous (heart, kidney, lung) |
Ang I | NEP, PEP | Renal tubules, brain |
Ang-(1-9) | ACE, NEP | Vascular endothelium |
Unlike Ang II, Ang-(1-7) exerts its effects primarily via the Mas receptor (MasR), a GPCR expressed in cardiovascular, renal, and neural tissues [1] [10]. Tissue-specific concentrations of Ang-(1-7) often exceed those of Ang II (e.g., in renal tubules), underscoring its physiological significance [4]. The ACE2/Ang-(1-7)/Mas axis is now recognized as an endogenous regulatory mechanism that attenuates inflammation, fibrosis, and oxidative stress [2] [7].
Ang II and Ang-(1-7) exhibit diametrically opposed roles in physiological homeostasis, mediated through distinct receptors and signaling cascades:
Ang-(1-7)/MasR: Couples to Gi/Gq-proteins, stimulating phosphatases, nitric oxide (NO) synthase, and suppressing ERK1/2 phosphorylation. This promotes NO release, vasodilation, and antioxidant effects [5] [10].
Physiological Effects:
Table 2: Physiological Actions of Angiotensin II vs. Angiotensin-(1-7)
Parameter | Ang II/AT1R | Ang-(1-7)/MasR |
---|---|---|
Vascular Tone | Vasoconstriction | Vasodilation (NO-dependent) |
Renal Sodium | Retention (Na+-K+-ATPase ↑) | Excretion (Na+-K+-ATPase ↓) |
Inflammation | NF-κB activation, cytokine release | NF-κB inhibition, IL-10 induction |
Oxidative Stress | NADPH oxidase ↑, ROS ↑ | Superoxide dismutase ↑, ROS ↓ |
CNS Effects | Sympathetic excitation, anxiety | Baroreflex facilitation, anxiolysis |
The dynamic equilibrium between these axes—modulated by ACE2 activity—determines tissue outcomes. Pharmacological targeting of this balance (e.g., via ACE2 activators or MasR agonists) represents a promising strategy for diseases driven by RAS dysregulation [2] [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: